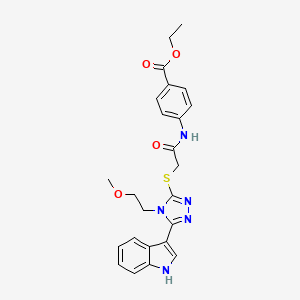

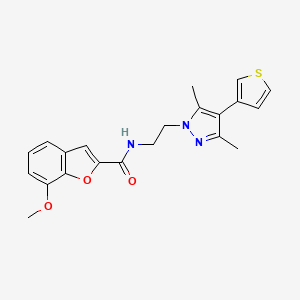

![molecular formula C20H14F3N3O B2965112 2-苯基-1-{[3-(三氟甲基)苄基]氧基}-1H-咪唑并[4,5-b]吡啶 CAS No. 339010-04-7](/img/structure/B2965112.png)

2-苯基-1-{[3-(三氟甲基)苄基]氧基}-1H-咪唑并[4,5-b]吡啶

- 点击 快速询问 获取最新报价。

- 提供有竞争力价格的高质量产品,您可以更专注于研究。

描述

“2-phenyl-1-{[3-(trifluoromethyl)benzyl]oxy}-1H-imidazo[4,5-b]pyridine” is a derivative of the imidazo[4,5-b]pyridine class of compounds . Imidazo[4,5-b]pyridines are known to play a crucial role in numerous disease conditions due to their structural resemblance to purines . They have been found to influence many cellular pathways necessary for the proper functioning of cancerous cells, pathogens, components of the immune system, enzymes involved in carbohydrate metabolism, etc .

Synthesis Analysis

The synthesis of imidazo[4,5-b]pyridine derivatives involves the reaction of 5-bromopyridine-2,3-diamine with benzaldehyde to afford the corresponding 6-Bromo-2-phenyl-3H-imidazo[4,5-b]pyridine . This compound then reacts with a series of halogenated derivatives under conditions of phase transfer catalysis solid–liquid (CTP) to isolate the expected regioisomers compounds .Molecular Structure Analysis

The molecular structure of “2-phenyl-1-{[3-(trifluoromethyl)benzyl]oxy}-1H-imidazo[4,5-b]pyridine” and its derivatives were elucidated on the basis of different spectral data (1H NMR, 13C NMR), X-Ray diffraction and theoretical study using the DFT method .Chemical Reactions Analysis

The chemical reactions involved in the synthesis of “2-phenyl-1-{[3-(trifluoromethyl)benzyl]oxy}-1H-imidazo[4,5-b]pyridine” include the reaction of 5-bromopyridine-2,3-diamine with benzaldehyde and subsequent reactions with halogenated derivatives .科学研究应用

光物理性质和合成方法

串联环加成和脱氢反应:对苯炔和咪唑并[1,2-a]吡啶(嘧啶)的研究导致了苯并[a]咪唑并[5,1,2-cd]吲哚啉和 2,3,9c-三氮杂环戊[j,k]芴的形成,通过串联环加成和脱氢反应。这些四环化合物表现出蓝光发射和有趣的光物理性质,表明在材料科学和有机电子学中具有潜在应用 (Aginagalde 等,2010)。

具有大斯托克斯位移的低成本发射器:另一项研究专注于合成 1,3-二芳基化的咪唑并[1,5-a]吡啶衍生物,展示了显着的斯托克斯位移以及根据取代基化学结构调整量子产率的能力。这些发现表明在开发发光材料和低成本照明解决方案中应用 (Volpi 等,2017)。

化学官能化和催化

铜催化的亲核加成:通过铜催化反应对 2-苯基咪唑并[1,2-a]吡啶进行 C-3 官能化的研究提出了一种引入各种官能团的有效方法,展示了这些化合物有机合成中的多功能性 (Park & Jun,2017)。

氧化三氟甲基化:通过咪唑并吡啶的 sp(2) C-H 键官能化进行催化氧化三氟甲基化的研究突出了区域选择性引入三氟甲基的方法。该方法拓宽了合成功能化咪唑并吡啶的范围,在药物化学和材料科学中具有潜在相关性 (Monir 等,2015)。

光学和结构研究

荧光性质和结构分析:对基于咪唑并[1,2-a]吡啶的化合物的荧光性质的研究,包括 2-苯基-1-{[3-(三氟甲基)苄基]氧基}-1H-咪唑并[4,5-b]吡啶的衍生物,揭示了这些化合物用于开发新型荧光材料的潜力。它们的固态稳定性和发光特性使其成为光学传感器、生物成像和电子设备的候选者 (Tomoda 等,1999)。

未来方向

The future directions for “2-phenyl-1-{[3-(trifluoromethyl)benzyl]oxy}-1H-imidazo[4,5-b]pyridine” and its derivatives could involve further exploration of their therapeutic potential. Given their ability to influence many cellular pathways, they could be investigated for potential applications in treating various diseases .

属性

IUPAC Name |

2-phenyl-1-[[3-(trifluoromethyl)phenyl]methoxy]imidazo[4,5-b]pyridine |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C20H14F3N3O/c21-20(22,23)16-9-4-6-14(12-16)13-27-26-17-10-5-11-24-18(17)25-19(26)15-7-2-1-3-8-15/h1-12H,13H2 |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

SMIGVPXAZKZANI-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C(C=C1)C2=NC3=C(N2OCC4=CC(=CC=C4)C(F)(F)F)C=CC=N3 |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C20H14F3N3O |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

369.3 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

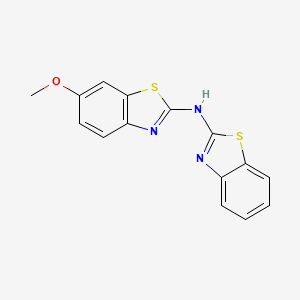

![5-amino-N-(2,4-dimethoxyphenyl)-1-{[2-(4-ethoxyphenyl)-5-methyl-1,3-oxazol-4-yl]methyl}-1H-1,2,3-triazole-4-carboxamide](/img/structure/B2965036.png)

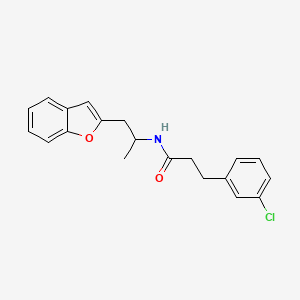

![4-(4-methoxyphenyl)-6-pentyl-3,4,6,7-tetrahydro-1H-pyrrolo[3,4-d]pyrimidine-2,5-dione](/img/structure/B2965039.png)

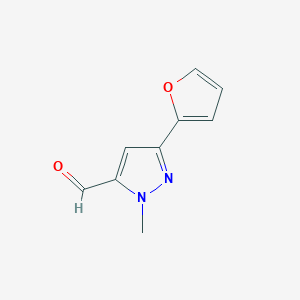

![2-[4-(4-Methoxyphenyl)pyrimidin-2-yl]sulfanyl-1-(4-pyridin-2-ylpiperazin-1-yl)ethanone](/img/structure/B2965040.png)

![2-[2-Methoxy-4-(trifluoromethyl)phenyl]-4,4,5,5-tetramethyl-1,3,2-dioxaborolane](/img/structure/B2965041.png)

![2-[4-(2-methoxyphenyl)-3-oxopyrazin-2-yl]sulfanyl-N-[(4-methylphenyl)methyl]acetamide](/img/structure/B2965042.png)

![2-[cycloheptyl(methyl)amino]-N-methylacetamide](/img/structure/B2965045.png)

![N-((1-cyclohexyl-1H-tetrazol-5-yl)methyl)benzo[d][1,3]dioxole-5-carboxamide](/img/structure/B2965052.png)